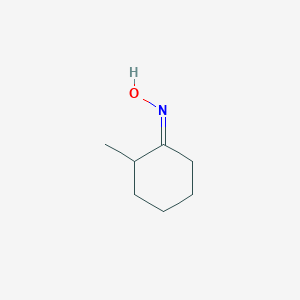
(1Z)-2-metilciclohexanona oxima
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-2-methylcyclohexanone oxime is an organic compound belonging to the class of oximes, which are characterized by the presence of a hydroxylamine group attached to a carbon-nitrogen double bond. This compound is a ketoxime, derived from the corresponding ketone, 2-methylcyclohexanone. Oximes are known for their stability and versatility in various chemical reactions, making them valuable intermediates in organic synthesis and industrial applications.
Aplicaciones Científicas De Investigación
(1Z)-2-methylcyclohexanone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-methylcyclohexanone oxime typically involves the reaction of 2-methylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The general reaction scheme is as follows:
2-methylcyclohexanone+hydroxylamine hydrochloride→(1Z)-2-methylcyclohexanone oxime+water+hydrochloric acid
Industrial Production Methods
In industrial settings, the production of (1Z)-2-methylcyclohexanone oxime can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aniline or p-phenylenediamine derivatives can accelerate the reaction, making the process more efficient .
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-2-methylcyclohexanone oxime undergoes various chemical reactions, including:
Reduction: Reduction of the oxime group to an amine using reagents like sodium borohydride or hydrogenation over a metal catalyst.
Hydrolysis: Hydrolysis of the oxime back to the corresponding ketone and hydroxylamine in the presence of acids.
Substitution: Nucleophilic substitution reactions where the oxime group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol, hydrogenation using palladium on carbon.
Hydrolysis: Dilute hydrochloric acid or sulfuric acid at elevated temperatures.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Reduction: 2-methylcyclohexylamine.
Hydrolysis: 2-methylcyclohexanone and hydroxylamine.
Substitution: Depending on the nucleophile, products can include alkylated or acylated derivatives of 2-methylcyclohexanone.
Mecanismo De Acción
The mechanism of action of (1Z)-2-methylcyclohexanone oxime involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. The oxime group can participate in hydrogen bonding and coordination with metal centers, making it a valuable ligand in coordination chemistry. Additionally, the compound can undergo nucleophilic attack at the carbon-nitrogen double bond, leading to various substitution and addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone oxime: Similar in structure but lacks the methyl group at the 2-position.
Acetone oxime: A simpler oxime with a smaller carbon framework.
Benzaldehyde oxime: An aromatic oxime with different reactivity due to the presence of the benzene ring.
Uniqueness
(1Z)-2-methylcyclohexanone oxime is unique due to the presence of the methyl group, which can influence its steric and electronic properties. This can affect its reactivity and the types of reactions it undergoes compared to other oximes. The compound’s ability to form stable complexes with metal ions also distinguishes it from simpler oximes .
Propiedades
Número CAS |
1122-26-5 |
|---|---|
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
N-(2-methylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C7H13NO/c1-6-4-2-3-5-7(6)8-9/h6,9H,2-5H2,1H3 |
Clave InChI |
MDIFHVYPHRHKLB-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1=NO |
SMILES isomérico |
CC\1CCCC/C1=N/O |
SMILES canónico |
CC1CCCCC1=NO |
Sinónimos |
2-Methylcyclohexanone oxime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















